molecular formula C16H19N3O2 B2404521 4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one CAS No. 1173268-39-7

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one

Cat. No.: B2404521
CAS No.: 1173268-39-7
M. Wt: 285.347
InChI Key: GGDLYECTWOYYFI-UHFFFAOYSA-N
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Description

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C16H19N3O2 and its molecular weight is 285.347. The purity is usually 95%.
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Properties

IUPAC Name

1-(3-methylphenyl)-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-10(2)15-17-16(21-18-15)12-8-14(20)19(9-12)13-6-4-5-11(3)7-13/h4-7,10,12H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDLYECTWOYYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC(=NO3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C₁₁H₁₅N₃O
  • Molecular Weight: 201.27 g/mol
  • CAS Number: 25145894

The presence of the oxadiazole ring is significant as it contributes to various biological activities observed in related compounds.

Biological Activity Overview

Recent studies have highlighted the biological potential of oxadiazole derivatives, particularly in oncology. The compound has shown promising results against various cancer cell lines.

Anticancer Activity

  • Cell Line Testing :
    • The compound demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
    • The IC50 values reported for related oxadiazole derivatives range from 0.12 to 2.78 µM, indicating strong activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action :
    • Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells by increasing caspase-3/7 activity, leading to cell cycle arrest at the G1 phase .
    • Western blotting revealed that treatment with the compound increased p53 expression levels, a critical regulator of the cell cycle and apoptosis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural elements:

  • Substituents : The presence of electron-withdrawing groups (EWG) on the aromatic ring enhances activity. For instance, compounds with halogen substitutions showed improved potency against cancer cell lines .
  • Linker Variations : Modifications in the linker between the oxadiazole and pyrrolidine moieties have been shown to affect biological activity significantly. A five-methylene linker was more effective than a six-methylene counterpart .

Case Studies

Several studies have explored the effects of similar compounds:

  • Study on Oxadiazole Derivatives : A series of oxadiazole derivatives were synthesized and evaluated for their antiproliferative effects. The most active compounds exhibited IC50 values comparable to established anticancer drugs, indicating their potential as therapeutic agents .
  • Molecular Docking Studies : Investigations using molecular docking suggested that these compounds interact favorably with key proteins involved in cancer progression, such as estrogen receptors and histone deacetylases (HDACs), further supporting their development as drug candidates .

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